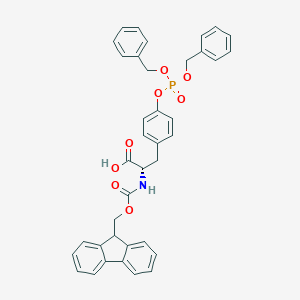

Fmoc-Tyr(PO3Bzl2)-OH

Descripción general

Descripción

Fmoc-Tyr(PO3Bzl2)-OH, also known as 9-fluorenylmethyloxycarbonyl-tyrosine bis(benzyl phosphate), is a derivative of tyrosine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of tyrosine during peptide synthesis. The bis(benzyl phosphate) group is used to protect the phosphate group of tyrosine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(PO3Bzl2)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the protection of the phosphate group with benzyl groups. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Protection of the Phosphate Group: The phosphate group is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Tyr(PO3Bzl2)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl phosphate groups can be removed using hydrogenation or acidic conditions.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for benzyl phosphate removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

Deprotected Tyrosine Derivatives: Removal of protecting groups yields tyrosine derivatives.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Tyr(PO3Bzl2)-OH is primarily utilized in the synthesis of phosphopeptides, which are crucial for studying phosphorylation's role in cellular signaling. The compound serves as a building block for incorporating phosphorylated tyrosine residues into peptides.

Synthesis Methodology

The synthesis involves several steps:

- Protection and Phosphorylation : Fmoc-Tyr(tBu)-OH is phosphorylated using a Bpoc-based approach, allowing for the direct incorporation of the phosphotyrosyl residue into the peptide chain without the complications of base-catalyzed elimination reactions .

- Deprotection : The phosphotyrosyl residue can be deprotected under mild conditions, preserving the integrity of the peptide .

Case Study: MAP Kinase Peptides

A study demonstrated the successful incorporation of this compound in synthesizing MAP kinase peptides. The resultant peptides exhibited high purity and stability, indicating the effectiveness of this approach in producing biologically relevant phosphopeptides .

Hydrogel Formation

Fmoc-modified amino acids, including this compound, have been explored as hydrogelators. These hydrogels are notable for their biocompatibility and structural diversity.

Functional Properties

- Self-Supporting Gels : When combined with catechol-containing amino acids like Fmoc-DOPA, this compound forms robust hydrogels with enhanced mechanical properties. These gels exhibit a high storage modulus similar to that of pure Fmoc-Tyr gels .

- Silver Ion Reduction Activity : The hybrid gel formed from Fmoc-Tyr and Fmoc-DOPA demonstrated significant activity in reducing silver ions, showcasing potential applications in nanotechnology and materials science .

Biomedical Research

The applications of this compound extend into various biomedical research areas, particularly in understanding signaling pathways and developing therapeutic agents.

Potential Applications

- Cancer Research : Phosphorylated tyrosine residues play critical roles in cancer cell signaling pathways. Utilizing this compound allows researchers to investigate these pathways more effectively by creating phosphopeptides that mimic natural substrates .

- Drug Development : The ability to synthesize specific phosphopeptides can aid in developing targeted therapies that inhibit or activate specific signaling pathways involved in diseases such as cancer and diabetes.

Mecanismo De Acción

The mechanism of action of Fmoc-Tyr(PO3Bzl2)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The bis(benzyl phosphate) group protects the phosphate group, ensuring its integrity until the desired stage of synthesis. The compound’s ability to undergo selective deprotection allows for precise control over the synthesis process.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Tyr(PO3H2)-OH: Similar structure but with unprotected phosphate groups.

Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of benzyl phosphate groups.

Uniqueness

Fmoc-Tyr(PO3Bzl2)-OH is unique due to its dual protection of both the amino and phosphate groups, making it particularly useful in complex peptide synthesis where selective deprotection is required.

Actividad Biológica

Fmoc-Tyr(PO3Bzl2)-OH is a phosphotyrosine derivative that plays a significant role in the study of cellular signaling pathways, particularly those involving protein-tyrosine kinases (PTKs) and phosphatases (PTPs). This compound is synthesized using the Fmoc (fluorenylmethyloxycarbonyl) strategy, which allows for the introduction of phosphotyrosine into peptide sequences, facilitating research into the biological functions of phosphorylated tyrosine residues.

1. Synthesis and Properties

The synthesis of this compound involves several steps, including the protection of the tyrosine hydroxyl group and subsequent phosphorylation. The compound is characterized by its high purity and stability, which are crucial for biological assays. The synthesis process typically yields a white foam product with a high yield, typically around 73% under optimized conditions .

Table 1: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Initial Protection | Protection of the hydroxyl group of tyrosine using phenacyl bromide | 80.5 |

| Phosphorylation | Phosphorylation to introduce the phosphate group | - |

| Deprotection | Removal of protective groups to yield this compound | 73 |

Role in Cell Signaling

This compound serves as a valuable tool in studying the phosphorylation state of proteins, which is critical for many cellular processes such as signal transduction, cell growth, and differentiation. The introduction of phosphotyrosine mimetics allows researchers to investigate how these modifications influence protein interactions and activity.

Research indicates that phosphotyrosine-containing peptides can bind to specific domains such as SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains, which are essential for mediating signal transduction pathways . The transient nature of tyrosine phosphorylation in biological systems necessitates stable analogs like this compound, which can withstand hydrolytic conditions.

Case Studies

-

MAP Kinase ERK2 Study :

A study utilized this compound in synthesizing peptides that mimic phosphorylated states of MAP kinase ERK2. The resulting peptides demonstrated significant binding affinity to their respective targets, affirming the utility of this compound in studying MAPK signaling pathways . -

SH2 Domain Binding :

Peptides containing this compound were shown to exhibit enhanced binding affinities to SH2 domains compared to non-phosphorylated counterparts. This property underscores the importance of phosphorylation in modulating protein interactions within signaling cascades .

3. Research Findings

Recent studies have highlighted the advantages of using this compound over other phosphotyrosine analogs. For instance:

- Stability : Unlike traditional phosphotyrosine, which can be rapidly dephosphorylated in vivo, this compound maintains its phosphorylated state under physiological conditions.

- Enhanced Affinity : Peptides synthesized with this derivative show improved binding affinities in assays against various PTPs and PTKs compared to those synthesized with less stable phosphotyrosine analogs .

4. Conclusion

This compound is an essential compound for studying biological activities related to tyrosine phosphorylation. Its stability and ability to mimic natural phosphotyrosine make it a valuable tool in biochemical research focused on cell signaling pathways. Future studies may further elucidate its role in various cellular processes and its potential applications in therapeutic contexts.

Propiedades

IUPAC Name |

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYRDUOBZALLV-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576669 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134150-51-9 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Tyr(PO3Bzl2)-OH in peptide synthesis?

A1: this compound is a crucial building block in solid-phase peptide synthesis for incorporating O-phosphotyrosine into peptide sequences [, ]. This is particularly important because phosphotyrosine plays a critical role in cellular signaling pathways, acting as a recognition element for protein-protein interactions and enzymatic activity regulation.

Q2: What challenges are associated with using this compound in peptide synthesis, and how are they addressed in the research?

A2: One challenge with this compound is the potential for undesirable side reactions during synthesis due to the reactive phosphate group. [] investigates different Fmoc-Tyr(PO3R2)-OH derivatives, including this compound, to evaluate their performance in Fmoc solid-phase synthesis. The research explores strategies to minimize side reactions and optimize the synthesis of O-phosphotyrosine-containing peptides. This exploration of various derivatives helps researchers choose the most suitable building block for their specific peptide synthesis needs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.